

Performance of PETN Under Melt Conditions: A Comparative Guide

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Compound of Interest

Compound Name: *Pentaerythritol tetranitrate*

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This guide provides an objective comparison of the performance characteristics of **Pentaerythritol Tetranitrate** (PETN) under melt conditions against other common melt-castable explosives, namely Trinitrotoluene (TNT) and Composition B. The information herein is supported by experimental data from various scientific sources.

Executive Summary

Pentaerythritol Tetranitrate (PETN) is a powerful secondary explosive widely used in detonators and plastic explosives. While typically used in crystalline form, its performance characteristics in a molten state are of significant interest for melt-cast applications. This guide details the thermal stability, sensitivity, and detonation performance of molten PETN, drawing direct comparisons with TNT and Composition B to inform material selection and handling protocols in research and development settings.

Data Presentation: Comparative Performance of Molten Explosives

The following tables summarize the key performance parameters of PETN, TNT, and Composition B under melt or near-melt conditions. It is important to note that experimental conditions can vary between studies, and these values should be considered representative.

Performance Parameter	Molten PETN	Molten TNT	Molten Composition B
Melting Point (°C)	141.3[1]	80.6[2]	~79 (slurry)[3]
Decomposition Onset (°C)	~160[1]	~200-245[4]	-
Detonation Velocity (m/s)	4980 (in a specific detonator configuration)[1]	6580[3]	7913 (at ambient, decreases with heat) [3]
Impact Sensitivity (Drop Height, cm for 50% probability)	Data not available for molten state	6.5 (at 110°C, 2kg weight)[4]	Significantly more sensitive than solid[5]
Shock Sensitivity (Card Gap Test)	Not well-established	Detonates at 0.25 in. gap (90-125°C)[4]	-

Note: Data for molten PETN is less abundant due to its close melting and decomposition temperatures.

Key Performance Characteristics

Thermal Stability

PETN exhibits a narrow window of approximately 20°C between its melting point (141.3°C) and the onset of decomposition (~160°C)[1]. This proximity poses a significant challenge for melt-casting, as prolonged exposure to melt temperatures can lead to decomposition, gas evolution, and a depression in the melting point of the resolidified material[4]. In contrast, TNT has a much larger operational window, melting at 80.6°C and decomposing at significantly higher temperatures (~200-245°C), making it a standard for melt-cast applications[2][4]. Composition B, being a mixture of RDX and TNT, begins to form a slurry around 79°C as the TNT melts[3].

Sensitivity

Limited data is available on the impact and shock sensitivity of pure molten PETN. However, it is a general trend that liquid explosives can be more sensitive to initiation mechanisms like cavitation. For comparison, molten TNT shows increased impact sensitivity at higher

temperatures[4]. Studies on molten Composition B indicate that it is significantly more sensitive to impact than its solid counterpart[5].

Detonation Performance

While comprehensive data for bulk molten PETN is scarce, experiments in detonator configurations show a detonation velocity of 4980 m/s[1]. Resolidified PETN, even with impurities from melting, has been shown to be detonable with a velocity of 8000-9000 m/s, though achieving a steady detonation can be challenging. Molten TNT has a detonation velocity of 6580 m/s[3]. The detonation velocity of Composition B at ambient temperature is approximately 7913 m/s, and this is expected to decrease at elevated temperatures due to thermal expansion and the melting of the TNT matrix[3].

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of explosive performance. Below are summaries of standard experimental protocols for key performance parameters.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

- Objective: To determine the melting point, decomposition temperature, and mass loss of the energetic material.
- Methodology (based on STANAG 4515):
 - A small, precisely weighed sample (typically 1-5 mg) of the explosive is placed in a crucible (e.g., aluminum, gold-plated).
 - The crucible is sealed and placed in the DSC/TGA instrument alongside an empty reference crucible.
 - The samples are heated at a controlled rate (e.g., 5-10 K/minute) over a specified temperature range.
 - The DSC measures the heat flow into or out of the sample relative to the reference, identifying endothermic events (melting) and exothermic events (decomposition).

- The TGA continuously measures the mass of the sample as a function of temperature, indicating mass loss due to sublimation or decomposition.

Impact Sensitivity: Drop-Weight Test

- Objective: To determine the energy required to cause an explosive to react under impact.
- Methodology (e.g., ERL Type 12 Drop-Weight Equipment):
 - A small, measured amount of the explosive (e.g., 40 mg) is placed on an anvil. For solid samples, it is often placed on grit paper. For liquid samples, a specific cell is used.
 - A striker is placed on the sample.
 - A weight of a known mass (e.g., 2.5 kg) is dropped from a predetermined height onto the striker.
 - The outcome (reaction or no reaction, often determined by an acoustic threshold) is recorded.
 - The drop height is varied using a statistical method (e.g., the Bruceton "up-and-down" method) to determine the height at which there is a 50% probability of initiation (H_{50}).

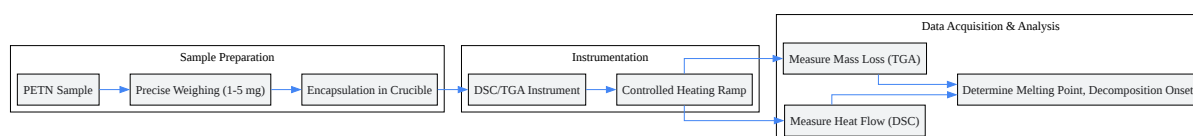
Detonation Velocity Measurement: Rate Stick Test with Optical or Electronic Probes

- Objective: To measure the steady-state velocity at which a detonation wave propagates through a column of the explosive.
- Methodology:
 - The explosive material is cast or pressed into a cylindrical charge of a specific diameter and length (a "rate stick").
 - Sensors (e.g., fiber optic probes, shorting pins) are placed at precisely known intervals along the length of the charge.
 - The explosive is initiated at one end with a detonator and booster.

- As the detonation wave travels down the rate stick, it triggers each sensor in sequence.
- A high-speed data acquisition system (e.g., an oscilloscope) records the time of arrival of the detonation wave at each sensor.
- The detonation velocity is calculated by dividing the known distance between sensors by the measured time interval.

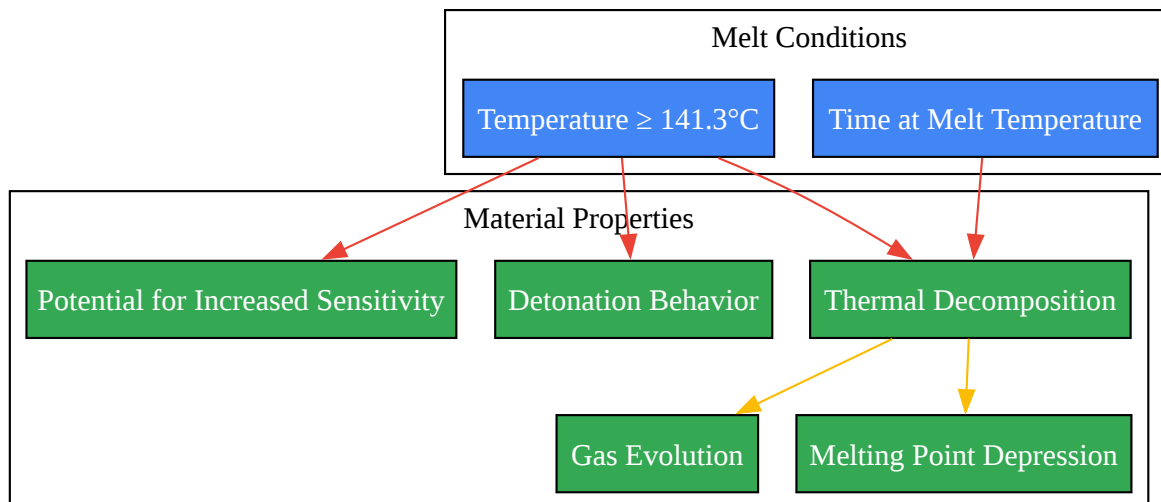
Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the characterization of molten PETN.



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Caption: Workflow for Thermal Analysis of PETN using DSC/TGA.



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Caption: Logical Relationship of Melt Conditions to PETN Properties.

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